Dual ERK1/2–AKT Pathway Suppression: Unique Within the 1,3-Diarylpyrazole Acrylamide Series
In a head-to-head comparison of 21 1,3-diarylpyrazole acrylamide analogs (compounds 4a–4v), only compound 4k—corresponding to 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide—significantly suppressed phosphorylation and expression of both ERK1/2 and AKT proteins within 24 hours of exposure in SPC212 malignant mesothelioma cells [1]. The five most active analogs (4f, 4i, 4j, 4k, 4v) all induced caspase-3 activity, but 4k was the sole compound that simultaneously ablated both pro-survival kinase signals [1].
| Evidence Dimension | Suppression of phosphorylated ERK1/2 and AKT protein expression |
|---|---|
| Target Compound Data | Significant suppression of both p-ERK1/2 and p-AKT at 24 h (compound 4k) |
| Comparator Or Baseline | Compounds 4f, 4i, 4j, 4v: caspase-3 induction present but dual ERK/AKT suppression absent |
| Quantified Difference | 4k uniquely achieves dual pathway suppression vs. zero of 4 other active analogs showing this dual effect |
| Conditions | SPC212 human malignant mesothelioma cell line; immunoblotting at 24 h post-treatment |
Why This Matters
Dual ERK/AKT suppression is therapeutically significant because these two pathways represent parallel survival signaling axes; a compound lacking this dual activity cannot replicate 4k's mechanistic profile in apoptosis-resistant cancers such as malignant mesothelioma.
- [1] Demiroglu-Zergeroglu A, Ayvali N, Turhal G, Ceylan H, Nacak Baytas S. Investigation of potent anticarcinogenic activity of 1,3-diarylpyrazole acrylamide derivatives in vitro. J Pharm Pharmacol. 2018;70(12):1619-1629. doi:10.1111/jphp.13012 View Source
